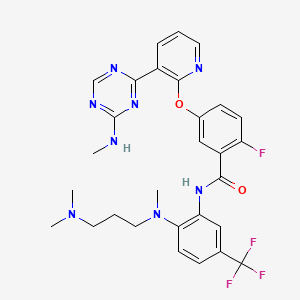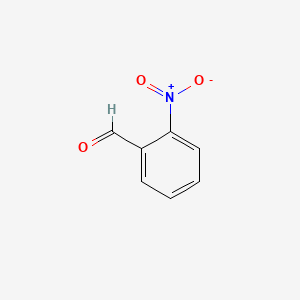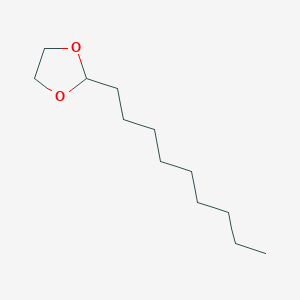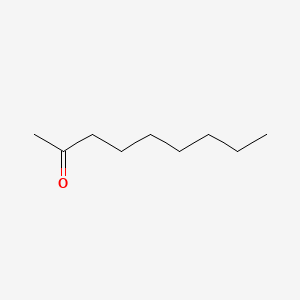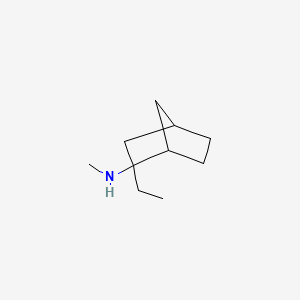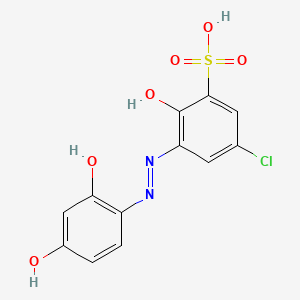
Lumogallion
科学研究应用
鲁米伽龙在科学研究中具有广泛的应用:
化学: 用作荧光探针,用于检测各种化学样品中的铝离子。
生物学: 用于生物组织和细胞中铝的成像,帮助研究与铝毒性和其生物学效应相关的研究。
医学: 用于研究铝在阿尔茨海默病等神经退行性疾病中的作用。
5. 作用机理
鲁米伽龙发挥作用的机制涉及与铝离子形成稳定的络合物。铝与鲁米伽龙的结合会诱导染料分子发生构象变化,导致荧光增强。 这种荧光可以用光谱技术检测和测量,从而可以灵敏和选择性地检测铝离子 .
类似化合物:
桑色素: 另一种用于铝检测的荧光染料,但灵敏度低于鲁米伽龙。
铝试剂: 一种用于铝检测的试剂,但它不具备鲁米伽龙的荧光特性。
鲁米伽龙的独特性: 鲁米伽龙因其对铝离子的高灵敏度和选择性而脱颖而出。 与其他染料不同,鲁米伽龙与铝形成高荧光络合物,使其成为需要精确和准确检测铝的应用的首选 .
作用机制
Target of Action
Lumogallion is a highly sensitive fluorescent reagent primarily used for the detection of aluminium , gallium, and other metals . It is particularly useful in biological systems where aluminium is known to be biologically reactive .
Mode of Action
this compound interacts with its targets by forming a complex with the metal ions. For instance, it forms a 1:1 stoichiometric complex with soluble aluminium ions . This interaction results in a change in the fluorescence properties of this compound, allowing for the detection of aluminium .
Biochemical Pathways
It is known that aluminium, one of this compound’s primary targets, can participate in myriad biochemical processes and exert toxicity in vivo . This compound’s ability to detect aluminium allows for the study of these processes.
Pharmacokinetics
It is known that the cellular uptake and transport of aluminium, a primary target of this compound, are dictated by physicochemical properties including the molecular weight, size, and charge of the aluminium species .
Result of Action
The primary result of this compound’s action is the detection of aluminium in various biological systems. For instance, it has been used to detect aluminium levels in brain tissue of Alzheimer’s patients , and in cells exposed to aluminium-based adjuvants . The presence of aluminium can affect various cellular processes, including cell division and elongation .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other metal ions could potentially interfere with this compound’s ability to selectively bind to aluminium . Additionally, the pH and ionic strength of the solution can affect the binding affinity of this compound to aluminium .
生化分析
Biochemical Properties
Lumogallion interacts with various biomolecules, particularly with aluminium-based adjuvants (ABAs). The interaction between this compound and ABAs has been studied extensively, revealing that this compound does not significantly alter the physicochemical properties of the adjuvant . This compound has high specificity and selectivity for the binding and detection of aluminium .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been used to trace interactions between ABAs and cells . This compound-labelled ABAs can be traced intracellularly, and these ABAs are likely to remain intracellular for a long period of time . The presence of ABAs increases the mitochondrial activity of the monocytic cell line THP-1 and peripheral monocytes .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with aluminium. It has been shown to have greater sensitivity and selectivity for the detection of aluminium in human cells and tissues . This compound coordinates with aluminium in a 1:1 ratio, providing a sensitive and selective fluorescent molecular probe for the visualization of aluminium .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound-labelled ABAs can be traced intracellularly, and these ABAs are likely to remain intracellular for a long period of time . This suggests that this compound has a stable interaction with ABAs and can be used for long-term studies.
Metabolic Pathways
The presence of ABAs, which this compound interacts with, has been shown to increase the mitochondrial activity of cells .
Transport and Distribution
The cellular uptake and transport of aluminium, which this compound interacts with, in humans are dictated by physicochemical properties including the molecular weight, size, and charge of the aluminium species . This compound can be used to trace these interactions and the distribution of aluminium within cells and tissues .
Subcellular Localization
This compound-labelled ABAs can be traced intracellularly, suggesting that this compound and the ABAs it interacts with are localized within the cell
准备方法
合成路线和反应条件: 鲁米伽龙的合成涉及2,4-二羟基苯胺和4-氯-2-羟基苯磺酸之间的偶氮偶联反应。该反应通常在酸性条件下进行,以促进偶氮键的形成。该过程可概括如下:
重氮化: 2,4-二羟基苯胺在盐酸存在下用亚硝酸钠处理,形成重氮盐。
偶联反应: 然后在控制的pH条件下,将重氮盐与4-氯-2-羟基苯磺酸反应,生成鲁米伽龙。
工业生产方法: 鲁米伽龙的工业生产遵循类似的合成路线,但规模更大。该过程涉及对反应条件的精确控制,以确保高产率和纯度。 然后通过重结晶或色谱技术对产品进行纯化,以去除任何杂质 .
化学反应分析
反应类型: 鲁米伽龙主要与金属离子,尤其是铝离子发生络合反应。鲁米伽龙-铝络合物的形成以荧光强度的显着增加为特征。
常用试剂和条件:
试剂: 铝盐(例如,氯化铝)、鲁米伽龙染料。
条件: 该反应通常在中性至弱酸性pH的水溶液中进行,以确保铝离子与鲁米伽龙的最佳结合。
相似化合物的比较
Morin: Another fluorescent dye used for aluminum detection, but with lower sensitivity compared to Lumogallion.
Aluminon: A reagent used for aluminum detection, but it lacks the fluorescence properties of this compound.
Uniqueness of this compound: this compound stands out due to its high sensitivity and selectivity for aluminum ions. Unlike other dyes, this compound forms a highly fluorescent complex with aluminum, making it a preferred choice for applications requiring precise and accurate detection of aluminum .
属性
IUPAC Name |
5-chloro-3-[(2,4-dihydroxyphenyl)diazenyl]-2-hydroxybenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O6S/c13-6-3-9(12(18)11(4-6)22(19,20)21)15-14-8-2-1-7(16)5-10(8)17/h1-5,16-18H,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKYOGBGHUUFPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)N=NC2=C(C(=CC(=C2)Cl)S(=O)(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401319092 | |
| Record name | Lumogallion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401319092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4386-25-8 | |
| Record name | Lumogallion | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4386-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-(2,4-dihydroxyphenylazo)-2-hydroxybenzene-1-sulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004386258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lumogallion | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102798 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Lumogallion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401319092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(Diethoxy-phosphorylamino)-ethyl]-phosphoramidic acid diethyl ester](/img/structure/B1664074.png)

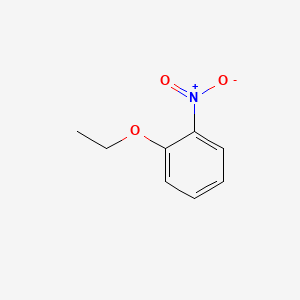


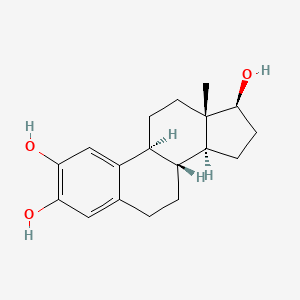
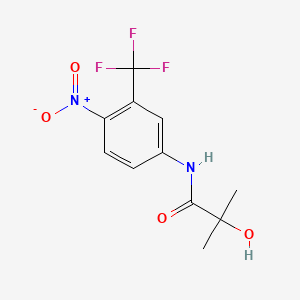
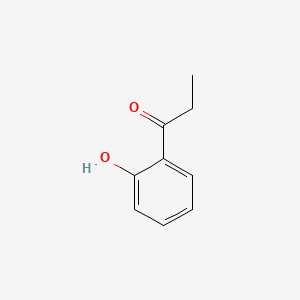
![(2R,4S)-6-fluoro-2-methylspiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B1664088.png)
